

An In-Depth Technical Guide to the NMR Spectrum of (Methylsulfonyl)acetonitrile

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Compound of Interest

Compound Name: Methanesulfinyl-acetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (Methylsulfonyl)acetonitrile, a molecule of interest in synthetic chemistry and drug development. Below, you will find detailed tables of its ^1H and ^{13}C NMR spectral data, a thorough description of the experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and its corresponding spectral features.

Chemical Structure and Properties

(Methylsulfonyl)acetonitrile, with the linear formula $\text{CH}_3\text{SO}_2\text{CH}_2\text{CN}$, is a small organic molecule featuring a methyl group, a sulfonyl group, a methylene bridge, and a nitrile functional group.^[1]^[2] Its molecular weight is 119.14 g/mol, and it typically appears as a solid with a melting point in the range of 81-84 °C.^[1]

Molecular Structure:

Caption: Chemical structure of (Methylsulfonyl)acetonitrile.

^1H NMR Spectral Data

The ^1H NMR spectrum of (Methylsulfonyl)acetonitrile is characterized by two distinct singlets, corresponding to the methyl (CH_3) and methylene (CH_2) protons. The absence of splitting for these signals indicates no adjacent protons within a three-bond distance.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
CH ₃ -SO ₂	~3.1	Singlet	3H
SO ₂ -CH ₂ -CN	~3.9	Singlet	2H

Note: The exact chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of (Methylsulfonyl)acetonitrile displays three signals, one for each unique carbon atom in the molecule.

Carbon Assignment	Chemical Shift (δ) ppm
CH ₃ -SO ₂	~42
SO ₂ -CH ₂ -CN	~48
-CN	~114

Note: The exact chemical shifts can vary slightly depending on the solvent used. The spectrum is typically recorded in a deuterated solvent such as "Polysol".[\[3\]](#)

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like (Methylsulfonyl)acetonitrile.

1. Sample Preparation:

- **Dissolution:** Approximately 5-10 mg of the (Methylsulfonyl)acetonitrile sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
- **Reference Standard:** A small amount of an internal standard, typically Tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.

- Homogenization: The solution is thoroughly mixed to ensure homogeneity.

2. NMR Spectrometer Setup and Data Acquisition:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
- ^1H NMR Acquisition Parameters (Typical):
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16
- ^{13}C NMR Acquisition Parameters (Typical):
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 128 or more (due to the low natural abundance of ^{13}C)
 - Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each carbon.

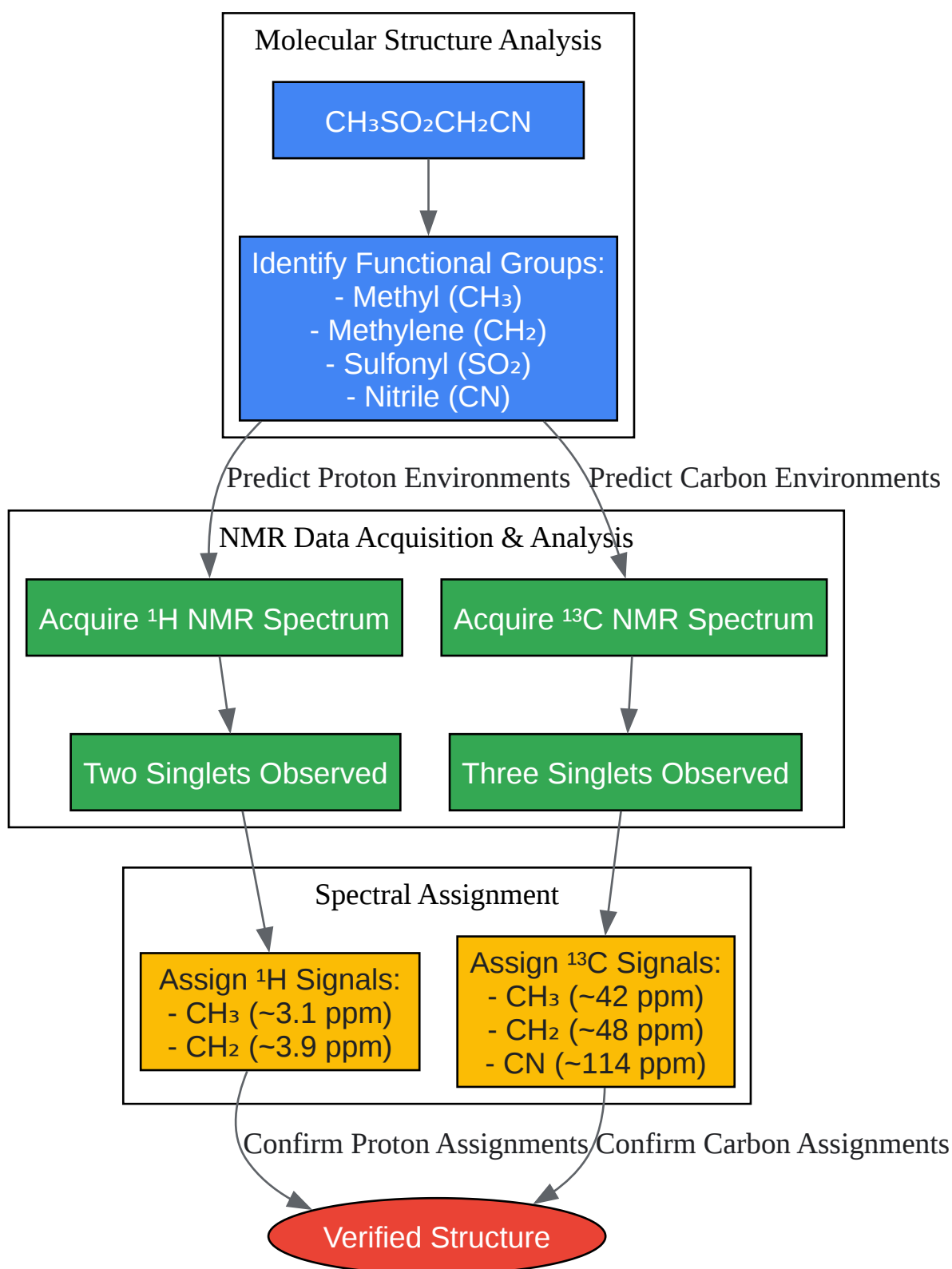
3. Data Processing:

- Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

- **Phasing and Baseline Correction:** The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
- **Referencing:** The chemical shifts are referenced to the TMS signal at 0 ppm.
- **Integration:** The area under each peak in the ^1H NMR spectrum is integrated to determine the relative number of protons.

Structural Assignment Workflow

The process of assigning the observed NMR signals to the specific nuclei in the (Methylsulfonyl)acetonitrile molecule follows a logical workflow.



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